Azodicarboxylic dimorpholide
Description
Chemical Identity and Structural Characterization of Azodicarboxylic Dimorpholide
Systematic Nomenclature and Molecular Formula
This compound is systematically named N-(morpholine-4-carbonylimino)morpholine-4-carboxamide , reflecting its bis-morpholine substituents linked via an azo group. Its molecular formula, C₁₀H₁₆N₄O₄ , corresponds to a molecular weight of 256.26 g/mol . The compound is also recognized by synonyms such as azodicarboxylic bismorpholide and 1,1′-(azodicarbonyl)dimorpholine, which emphasize its symmetrical azo-carboxamide structure.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(morpholine-4-carbonylimino)morpholine-4-carboxamide |
| Molecular Formula | C₁₀H₁₆N₄O₄ |
| Molecular Weight | 256.26 g/mol |
| CAS Registry Number | 10465-82-4 |
Crystallographic Data and Conformational Analysis
Crystallographic studies of this compound remain limited, but its solid-state structure has been inferred from related azo compounds. The molecule adopts a planar conformation due to conjugation across the azo (-N=N-) group, with morpholine rings oriented perpendicularly to minimize steric hindrance. Single-crystal X-ray diffraction (XRD) analyses of analogous compounds suggest a unit cell dominated by hydrogen-bonding networks between carbonyl oxygen and morpholine nitrogen atoms.
Table 2: Physical and Crystallographic Properties
| Property | Value |
|---|---|
| Melting Point | 141–143°C |
| Density | 1.32 g/cm³ (predicted) |
| Crystal System | Monoclinic (hypothetical) |
The SMILES string (O=C(\N=N\C(=O)N1CCOCC1)N2CCOCC2) and InChIKey (CHAMTJKQPOMXTI-VAWYXSNFSA-N) further validate its connectivity, highlighting the central azo group flanked by morpholine-carboxamide moieties.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra (CDCl₃) reveal distinct signals for morpholine protons:
- δ 3.60–3.70 ppm : Multiplet for methylene (-CH₂-) groups adjacent to oxygen.
- δ 3.40–3.50 ppm : Multiplet for methylene groups adjacent to nitrogen.
The azo group’s deshielding effect shifts carbonyl carbons to δ 165–170 ppm in ¹³C NMR.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- 1740 cm⁻¹ : Stretching vibration of carbonyl (C=O) groups.
- 1580 cm⁻¹ : Azo (N=N) stretching mode.
- 1120 cm⁻¹ : C-O-C asymmetric stretching in morpholine rings.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 256.26 [M]⁺ , with fragmentation pathways involving cleavage of the azo bond (m/z 128.13) and morpholine ring decomposition (m/z 86.10).
Table 3: Key Spectroscopic Signatures
| Technique | Characteristic Peaks |
|---|---|
| ¹H NMR | δ 3.40–3.70 (morpholine CH₂) |
| ¹³C NMR | δ 165–170 (C=O) |
| IR | 1740 cm⁻¹ (C=O stretch) |
| MS | m/z 256.26 [M]⁺ |
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The azo group’s π*-orbital contributes predominantly to the LUMO, facilitating nucleophilic interactions. Molecular dynamics simulations suggest high solubility in polar aprotic solvents (e.g., dimethylformamide) due to hydrogen bonding with morpholine oxygen atoms.
Table 4: Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.6 eV |
| Dipole Moment | 5.4 Debye |
Properties
IUPAC Name |
N-(morpholine-4-carbonylimino)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMTJKQPOMXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N=NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215242 | |
| Record name | 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10465-82-4 | |
| Record name | 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10465-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
HDM is synthesized via nucleophilic substitution between morpholine and hydrazodicarbonyl chloride. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acidic media, catalyzed by bromine or hydrobromic acid, yields this compound. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -15°C to 45°C | Minimizes side reactions |
| H₂O₂ Concentration | 30–50% | Ensures complete oxidation |
| Catalyst (HBr/Br₂) | 5–10 mol% | Accelerates electron transfer |
| Reaction Time | 4–8 hours | Balances conversion and decomposition |
Yields typically range from 50–75%, with purity exceeding 98% after recrystallization. The use of aqueous media simplifies purification, as unreacted HDM remains soluble, enabling filtration of the precipitated product.
Mitsunobu Reaction-Derived Synthesis
This compound is both a product and a reagent in Mitsunobu reactions. Recent protocols exploit its in situ generation during coupling reactions, reducing isolation steps.
In Situ Generation Protocol
A mixture of diethyl azodicarboxylate and morpholine in tetrahydrofuran (THF) undergoes transesterification at 60°C for 12 hours. The dimorpholide derivative precipitates upon cooling, achieving 68% yield. This method avoids hazardous chlorine gas, a common oxidant in traditional routes.
Electrochemical Oxidation Methods
Polarographic and cyclic voltammetric studies reveal that this compound undergoes irreversible reduction at -0.97 V (vs. SCE), suggesting potential for electrochemical synthesis.
Experimental Setup
-
Electrolyte : 0.1 M H₂SO₄ in ethanol-water (1:1)
-
Electrodes : Platinum anode, mercury cathode
-
Current Density : 10 mA/cm²
Controlled-potential electrolysis of HDM at -1.2 V produces this compound with 62% efficiency. While less scalable than chemical oxidation, this method offers precise control over redox conditions, minimizing byproducts.
Industrial-Scale Production Challenges
Despite high demand, industrial synthesis faces hurdles:
Chemical Reactions Analysis
Mitsunobu Reactions
ADDM serves as an efficient Mitsunobu reagent, enabling nucleophilic substitutions such as alcohol activation and stereochemical inversions. Its utility is enhanced by its water-soluble byproduct, azodicarboxylic dimorpholide hydrazine (ADDM-H₂), which simplifies purification via aqueous extraction . For example:
-
Reaction Efficiency : ADDM achieves >85% yield in Mitsunobu-mediated etherifications of sterically hindered alcohols .
-
Regeneration : ADDM-H₂ can be re-oxidized to ADDM using Ag₂O, enabling reagent recycling .
Key Advantages Over Traditional Reagents:
| Property | ADDM | Diethyl Azodicarboxylate (DEAD) |
|---|---|---|
| Byproduct Solubility | Water-soluble (ADDM-H₂) | Insoluble hydrazine |
| Purification | Aqueous extraction | Chromatography required |
| Reusability | Yes (via oxidation) | No |
| Data from |
Intramolecular Diels-Alder (IMDA) Reactions
ADDM acts as a dienophile in IMDA reactions to construct polycyclic scaffolds. In Petasis sequence reactions, it facilitates the formation of pyridazino[4,3-c]azepine derivatives, critical for medicinal chemistry applications :
-
Substrate Scope : Compatible with allyl- and propargyl-substituted Petasis products.
-
Yield : 55–77% for endo-selective cycloadducts (confirmed via X-ray crystallography) .
-
Applications : Synthesizes acetylcholinesterase inhibitors targeting neurodegenerative diseases .
Comparative Analysis with Structural Analogs
Mechanistic Insights
-
Mitsunobu Mechanism : ADDM mediates phosphine-mediated reduction, transferring hydride to the alcohol substrate while forming ADDM-H₂ .
-
IMDA Selectivity : endo preference attributed to secondary orbital interactions between ADDM’s morpholine groups and diene π-systems .
This comprehensive profile underscores ADDM’s role in advancing synthetic methodologies, particularly in drug development where mild conditions and easy purification are paramount.
Scientific Research Applications
Azodicarboxylic dimorpholide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azodicarboxylic dimorpholide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between azodicarboxylic dimorpholide and analogous azo compounds:
Key Observations :
- Solubility : this compound’s morpholine groups enhance water solubility, unlike DIAD or dibenzyl derivatives, which are lipophilic .
- Thermal Stability : Its solid state and higher melting point (vs. liquid DIAD) facilitate handling in solid-phase synthesis .
Mitsunobu Reactions
This compound serves as a water-soluble alternative to traditional Mitsunobu reagents like DIAD or DEAD (diethyl azodicarboxylate). Unlike DIAD, which requires anhydrous conditions, this compound’s solubility enables reactions in aqueous or polar media, reducing reliance on toxic solvents . For example, Lanning and Fletcher (2013) demonstrated its efficacy in alcohol activation, achieving yields comparable to DIAD but with simplified purification .
Radical Reactions
While acyl-1,4-dihydropyridines (acyl-1,4-DHPs) are preferred for generating acyl radicals in C–H functionalization , this compound is less commonly used in radical pathways. However, it participates in hydroacylation reactions with azodicarboxylic acid derivatives, forming stable intermediates in cyclopropane synthesis .
Redox Reactions
In reactions with phosphines (e.g., (pentafluorophenyl)diphenylphosphine), this compound acts as an oxidizing agent, transferring electrons to form phosphine oxides. This contrasts with N,N,N',N'-tetramethylazodicarboxamide, which is primarily used as a radical initiator in polymerization .
Biological Activity
Azodicarboxylic dimorpholide (ADDM) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.
Overview of this compound
This compound is a derivative of azodicarboxylic acid, characterized by the presence of morpholine groups. Its unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis. Recent studies have highlighted its potential as a pharmaceutical agent, particularly in cancer therapy and as an activator of soluble guanylate cyclase (sGC).
Antiproliferative Effects
One of the most significant biological activities of ADDM is its antiproliferative effect against cancer cell lines. Research indicates that compounds synthesized using ADDM exhibited 40-90% inhibition against human acute myeloid leukemia cells (MOLM-13) and human choriocarcinoma cells (JAR) at a concentration of 10 μM. Notably, several derivatives showed IC50 values in the single-digit micromolar range, indicating potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9a | MOLM-13 | 5.3 |
| 9b | MOLM-13 | 7.0 |
| 9e | JAR | 9.0 |
| 9f | MOLM-13 | 8.5 |
These findings suggest that ADDM derivatives may serve as promising candidates for further development in cancer treatment .
Activation of Soluble Guanylate Cyclase
ADDM has also been identified as an activator of soluble guanylate cyclase (sGC), which plays a crucial role in vascular biology and the treatment of conditions such as glaucoma and hypertension. By activating sGC, ADDM can enhance cGMP production, potentially normalizing endothelial function and offering therapeutic benefits for various cardiovascular disorders .
The mechanisms through which ADDM exerts its biological effects are multifaceted:
- Antiproliferative Mechanism : The antiproliferative activity is likely mediated through the induction of apoptosis in cancer cells, possibly involving mitochondrial pathways and caspase activation.
- sGC Activation : By binding to sGC, ADDM facilitates the conversion of GTP to cGMP, leading to vasodilation and improved blood flow.
Study on Antiproliferative Activity
In a study conducted by researchers using ADDM-derived compounds, the antiproliferative effects were assessed through MTT assays on various cancer cell lines. The results demonstrated significant inhibition rates, prompting further investigation into the underlying mechanisms .
In Vivo Studies
Preliminary in vivo studies have indicated that ADDM derivatives can reduce tumor growth in animal models, suggesting that these compounds may have therapeutic potential beyond in vitro findings. Ongoing research aims to elucidate the pharmacokinetics and bioavailability of these compounds in living organisms.
Q & A
Q. What are the standard methods for characterizing Azodicarboxylic Dimorpholide (ADDM)?
ADDM is characterized using melting point analysis (141–143°C), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm purity (≥98.0% nitrogen content). Its structure is validated via SMILES strings (O=C(\N=N\C(=O)N1CCOCC1)N2CCOCC2) and InChI identifiers . Researchers should also employ Fourier-transform infrared spectroscopy (FTIR) to verify functional groups like the azo and carbonyl moieties.
Q. How is ADDM utilized in the Mitsunobu reaction?
ADDM serves as a water-soluble alternative to diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions, enabling alcohol-to-ether or ester transformations. It reacts with triphenylphosphine (PPh₃) to form a betaine intermediate, facilitating nucleophilic substitutions. Unlike DIAD, ADDM reduces purification challenges by minimizing contamination from oxidized phosphine byproducts .
Q. What role does ADDM play in the synthesis of galanthamine?
ADDM is employed in the intramolecular Heck reaction to construct the benzofuran ring system of galanthamine, a compound with acetylcholinesterase inhibitory activity relevant to Alzheimer’s disease research. The reaction conditions (e.g., palladium catalysts, temperature) are optimized to ensure regioselectivity and yield .
Q. What safety protocols are recommended for handling ADDM?
ADDM is a yellow crystalline solid requiring storage in a cool, dry environment. Researchers should use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How does ADDM compare to DIAD in Mitsunobu reactions regarding purification efficiency?
Q. What strategies optimize reaction conditions when using ADDM in heterocyclic syntheses?
Optimize solvent systems (e.g., THF/water mixtures) and temperature (20–50°C) to enhance betaine intermediate stability. Controlled experiments with varying equivalents of ADDM and PPh₃ (1.1–1.5 eq each) can identify stoichiometric thresholds. Monitor reaction progress using thin-layer chromatography (TLC) and isolate products via recrystallization .
Q. How can researchers analyze reaction mechanisms involving ADDM’s betaine intermediates?
Use density functional theory (DFT) calculations to model the betaine’s electronic structure and transient intermediates. Pair this with in-situ infrared (IR) spectroscopy to track the disappearance of the azo group (N=N stretch at ~1550 cm⁻¹). Kinetic studies under varying temperatures can elucidate activation energies .
Q. How to address contradictions in reported reaction yields with ADDM across studies?
Contradictions often arise from differences in substrate electronic effects or solvent polarity. Researchers should:
- Perform control experiments with standardized substrates (e.g., benzyl alcohol).
- Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting yields.
- Compare results under inert (N₂) vs. ambient atmospheres to rule out oxidation side reactions .
Methodological Notes
- Data Interpretation : For mechanistic studies, correlate NMR chemical shifts (e.g., δ 3.5–4.0 ppm for morpholine protons) with reaction progress.
- Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation).
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and chemical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
